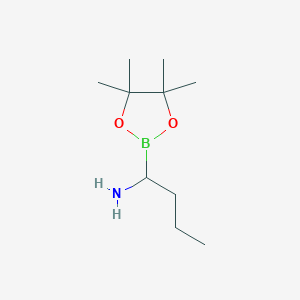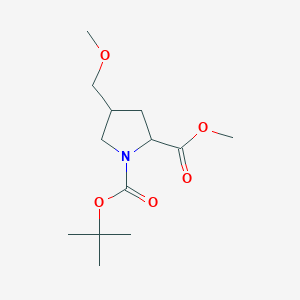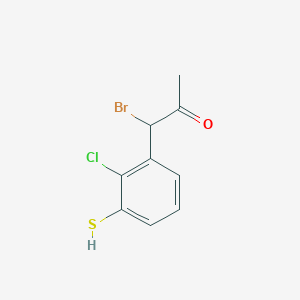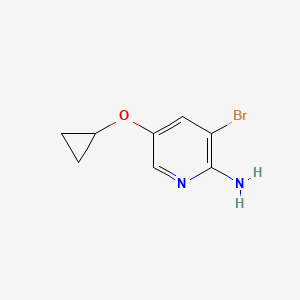![molecular formula C36H42Br2N4O2S B14056677 4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14056677.png)
4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline is a complex organic compound with the molecular formula C36H42Br2N4O2S and a molecular weight of 754.62 g/mol . This compound is known for its unique structure, which includes bromine atoms and octyloxyphenyl groups attached to a thiadiazoloquinoxaline core.
准备方法
The synthesis of 4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline typically involves multiple steps. One common method is the Stille cross-coupling reaction, which is used to form the carbon-carbon bonds between the octyloxyphenyl groups and the thiadiazoloquinoxaline core . The reaction conditions often include the use of palladium catalysts and appropriate solvents to facilitate the coupling process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
化学反应分析
4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can participate in coupling reactions, such as the Stille cross-coupling, to form larger conjugated systems.
科学研究应用
4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Materials Science: The compound is studied for its potential use in creating advanced materials with specific optical and electronic characteristics.
Chemical Sensors: It is explored for use in chemical sensors due to its ability to interact with various analytes.
作用机制
The mechanism of action of 4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline involves its interaction with molecular targets through its electronic structure. The compound’s conjugated system allows it to participate in electron transfer processes, making it suitable for applications in organic electronics and sensors . The specific pathways and molecular targets depend on the context of its use, such as in photovoltaic devices or chemical sensors .
相似化合物的比较
4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline can be compared with similar compounds such as:
4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline: This compound has hexylphenyl groups instead of octyloxyphenyl groups, which may affect its solubility and electronic properties.
4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline: This compound has octyloxy groups in different positions, which can influence its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties, making it a valuable compound for research and development in various scientific fields .
属性
分子式 |
C36H42Br2N4O2S |
|---|---|
分子量 |
754.6 g/mol |
IUPAC 名称 |
4,9-dibromo-6,7-bis(4-octoxyphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline |
InChI |
InChI=1S/C36H42Br2N4O2S/c1-3-5-7-9-11-13-23-43-27-19-15-25(16-20-27)31-32(26-17-21-28(22-18-26)44-24-14-12-10-8-6-4-2)40-34-30(38)36-35(41-45-42-36)29(37)33(34)39-31/h15-22H,3-14,23-24H2,1-2H3 |
InChI 键 |
OHTQRSAHBLLZBY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC3=C(C4=NSN=C4C(=C3N=C2C5=CC=C(C=C5)OCCCCCCCC)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-Oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14056619.png)










